molecular formula C14H11BrCl2N2O B4284531 N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea

N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B4284531
M. Wt: 374.1 g/mol
InChI Key: SLVUHFNTVQHTRA-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is a substituted urea derivative featuring a brominated and methylated phenyl ring on one side and a dichlorinated phenyl ring on the other. Its molecular formula is C₁₄H₁₀BrCl₂N₂O, with a molecular weight of 388.06 g/mol. The compound’s structure combines halogenated aromatic groups (Br, Cl) and a methyl substituent, which collectively influence its electronic properties, solubility, and steric interactions. Substituted ureas are known for applications in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., antimicrobials) due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2N2O/c1-8-6-9(2-4-11(8)15)18-14(20)19-10-3-5-12(16)13(17)7-10/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVUHFNTVQHTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted ureas exhibit diverse biological and chemical behaviors depending on their substituents. Below is a detailed comparison of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea with structurally related compounds:

Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities
This compound 4-Bromo-3-methylphenyl; 3,4-dichlorophenyl 388.06 Potential herbicide, antimicrobial agent
Triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) 4-Chlorophenyl; 3,4-dichlorophenyl 315.58 Antimicrobial in soaps, plastics
N-(3-chlorophenyl)-N'-(4-methylphenyl)urea 3-Chlorophenyl; 4-methylphenyl 263.72 Medicinal chemistry, enzyme inhibition
N-(6-chloro-4-(trifluoromethyl)-2-pyridyl)-N'-(3,4-dichlorophenyl)urea 6-Chloro-4-(trifluoromethyl)pyridyl; 3,4-dichlorophenyl 409.63 Herbicide with selective plant toxicity
N-(3,4-dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea 3,4-Dichlorophenyl; 5-hydroxy-1-naphthyl 347.20 Herbicide, pharmaceutical lead compound

Research Findings and Data

Herbicidal Efficacy

  • A pyridyl urea analog (C₁₃H₈Cl₃F₃N₂O) demonstrated 90% weed inhibition at 0.5 kg/ha, outperforming dichlorophenyl-only derivatives .
  • Brominated ureas like the target compound may require higher application rates due to reduced electrophilicity compared to chlorinated or fluorinated analogs .

Antimicrobial Potential

  • Triclocarban inhibits Staphylococcus aureus at 0.1 µg/mL but is linked to endocrine disruption at 1 µg/mL .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea, and what reaction conditions ensure high yield?

  • Methodological Answer : Synthesis typically involves reacting 4-bromo-3-methylaniline with 3,4-dichlorophenyl isocyanate in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen atmosphere. The reaction proceeds at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography. Stoichiometric ratios (1:1.1 amine:isocyanate) minimize byproducts. Similar protocols for carbazole-linked urea derivatives (e.g., ) suggest yields >75% under optimized conditions.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase (70:30 v/v) to assess purity (>98%).
  • Spectroscopy : 1^1H/13^13C NMR to confirm urea linkage and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups).
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+^+ at m/z 403.94 (calculated for C14_{14}H10_{10}BrCl2_2N2_2O).
  • Crystallography : Single-crystal X-ray diffraction (as in for analogous bromophenyl ureas) resolves bond angles and packing behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea
Reactant of Route 2
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N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea

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